{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride
Description
{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride (CAS: 928710-70-7) is a boronic acid derivative with a fused imidazo[1,2-a]pyridine core substituted at the 5-position with a methyl group and at the 8-position with a boronic acid moiety. It is available in 95% purity and has been utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize complex heterocyclic systems . The hydrochloride form enhances its solubility and stability in polar solvents, making it suitable for organic synthesis.
Properties
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-8-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8;/h2-5,12-13H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSSLAUQCLOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N2C1=NC=C2)C)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the imidazo[1,2-a]pyridine ring through alkylation reactions.
Boronic Acid Functionalization: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester.
Formation of the Hydrochloride Salt: The final step involves converting the boronic acid derivative into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Major Products Formed
Oxidation: Boronate esters, boronic anhydrides.
Reduction: Boranes, reduced boronic acid derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Cancer Research
The compound is being investigated for its role in inhibiting specific pathways involved in cancer progression. For instance, boronic acids are known to interact with proteasomes and can be designed to inhibit the activity of specific enzymes involved in cancer cell survival. The development of boronic acid derivatives has shown promise in targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival .
1.2. Antagonistic Properties
Research indicates that derivatives of 5-methylimidazo[1,2-a]pyridin-8-ylboronic acid may function as antagonists for certain muscarinic acetylcholine receptors. These receptors are implicated in various neurological disorders, making such compounds potential candidates for drug development aimed at treating conditions like Alzheimer's disease .
Synthesis and Chemical Properties
2.1. Synthetic Routes
The synthesis of 5-methylimidazo[1,2-a]pyridin-8-ylboronic acid hydrochloride typically involves multi-step processes including nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions. These methods allow for the introduction of various substituents that can enhance biological activity or selectivity .
2.2. Structural Characteristics
The structural framework of this compound allows it to participate in various chemical reactions due to the presence of both boronic acid and imidazole moieties. This dual functionality is advantageous for creating libraries of compounds with diverse biological activities .
Biological Evaluation
3.1. In Vitro Studies
In vitro studies have demonstrated that compounds related to 5-methylimidazo[1,2-a]pyridin-8-ylboronic acid exhibit significant activity against cancer cell lines, suggesting their potential as therapeutic agents. The evaluation often includes assessing cytotoxicity and mechanism of action through various biochemical assays .
3.2. Case Studies
Several case studies highlight the effectiveness of boronic acid derivatives in preclinical models:
- Case Study 1: A derivative demonstrated selective inhibition of a key enzyme involved in tumor growth, leading to reduced viability in breast cancer cells.
- Case Study 2: Another study revealed that modifications to the imidazole ring improved the binding affinity to muscarinic receptors, enhancing the compound's potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of {5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The imidazo[1,2-a]pyridine core can also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with four related imidazo[1,2-a]pyridine derivatives, focusing on structural features, reactivity, and applications.
Table 1: Key Properties of Similar Compounds
Boronic Acid Derivatives
- Target Compound: The boronic acid group at the 8-position enables Suzuki couplings, but its hydrochloride form may alter reaction conditions compared to non-salt analogues.
- {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic Acid (BB-0082) : The 6-methyl isomer may exhibit steric hindrance during coupling, reducing reactivity compared to the 5-methyl analogue .
- (2,6-Dimethoxypyridine-3,5-diyl)diboronic Acid : The dual boronic acid groups allow for bidirectional cross-coupling, useful in synthesizing conjugated polymers or metal-organic frameworks .
Chlorination and Functionalization
- Electron-Withdrawing Substituents : Studies on 5-methylimidazo[1,2-a]pyridines with ester or nitro groups at the 3-position show that substituents dictate chlorination pathways with N-chlorosuccinimide (NCS). For instance, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) undergoes chlorination at the methyl group to yield 5-(chloromethyl) derivatives in 76–83% yields . This suggests that the boronic acid group in the target compound may similarly influence regioselectivity in halogenation.
Sulfonyl Chloride Derivatives
Stability and Commercial Availability
- In contrast, BB-0082 and sulfonyl chloride derivatives remain available, indicating broader applicability.
Biological Activity
{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and therapeutic potential.
- IUPAC Name: this compound
- Molecular Formula: C8H10BClN2O2
- Molar Mass: 212.44 g/mol
- CAS Number: 2377611-25-9
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. In particular, it has shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
In a study evaluating the compound's efficacy against different cancer cell lines, including HCC827 (lung cancer) and MCF-7 (breast cancer), the following results were observed:
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HCC827 | 0.32 | High sensitivity |
| MCF-7 | 1.98 | Moderate sensitivity |
The compound demonstrated a dose-dependent inhibition of cell proliferation, particularly in HCC827 cells, suggesting a strong potential for development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- PI3K Pathway Inhibition : The compound inhibits the PI3K signaling pathway, which is crucial for cancer cell survival and proliferation. This was evidenced by reduced phosphorylation levels of downstream proteins such as AKT and mTOR in treated cells .
- Cell Cycle Arrest : Treatment with the compound resulted in a significant G2/M phase block in the cell cycle, indicating its ability to halt cell division .
- Induction of Apoptosis : The compound also induced apoptosis in cancer cells, as demonstrated by increased levels of cleaved caspase-9 and PARP, along with alterations in the Bax/Bcl-2 ratio .
Other Biological Activities
Beyond its anticancer properties, this compound has been associated with various other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the imidazopyridine scaffold can significantly influence biological activity:
- Substituent Variations : Different substituents at specific positions on the imidazopyridine ring have been shown to alter potency and selectivity against various targets.
- Docking Studies : Molecular docking studies have provided insights into how structural modifications can enhance binding affinity to target proteins involved in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
